CHIR-124 is a small molecule inhibitor that targets a protein called checkpoint kinase 1 (CHK1) []. CHK1 plays a critical role in the cell cycle, a series of steps that cells undergo to grow and divide. When a cell encounters DNA damage, CHK1 helps to pause the cell cycle, allowing the cell time to repair the damage before dividing [].
Researchers are investigating CHIR-124's potential to enhance the effectiveness of existing cancer therapies. The rationale behind this approach is that cancer cells often have defects in DNA repair mechanisms. By inhibiting CHIR1 and disrupting the cell cycle checkpoint, CHIR-124 may force cancer cells to attempt to divide even with damaged DNA, making them more susceptible to the cytotoxic effects of chemotherapy and radiation therapy [].
Chir-124 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle, particularly in response to DNA damage. This compound is notable for its ability to disrupt the S and G2-M phase checkpoints, which are essential for ensuring proper cell division and genomic integrity. By inhibiting Chk1, Chir-124 sensitizes tumor cells to DNA-damaging agents, particularly in cancers that exhibit mutations in the p53 tumor suppressor gene .
Chir-124 acts as a selective inhibitor of CHK1. CHK1 is a protein kinase that plays a vital role in the DNA damage response pathway. When DNA damage occurs, CHK1 gets activated and helps cells repair the damage or undergo cell death if repair is not possible []. Chir-124 binds to the active site of CHK1, preventing it from phosphorylating downstream targets and halting the DNA damage response pathway. This can lead to cancer cell death, especially when combined with DNA damaging agents like topoisomerase I poisons [, ].
Chir-124 demonstrates significant biological activity as an antitumor agent. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer cells such as MDA-MB-435. The compound effectively enhances the cytotoxicity of chemotherapeutic agents by preventing the activation of survival pathways that would normally allow damaged cells to evade apoptosis . Its potency is reflected in its low IC50 value (0.0003 μmol/L), indicating high efficacy at low concentrations .
Chir-124 is primarily used in cancer research due to its ability to inhibit Chk1 and enhance the effectiveness of chemotherapeutic agents. Its applications include:
Studies have demonstrated that Chir-124 interacts synergistically with various topoisomerase inhibitors, suggesting a potential for combination therapies in treating cancers with defective p53 pathways. The interactions are characterized by enhanced cytotoxic effects when used alongside agents such as camptothecin or SN-38, leading to increased apoptosis in tumor cells .
Chir-124 belongs to a class of compounds that target Chk1 but exhibits unique properties that differentiate it from other inhibitors. Here are some similar compounds:
Compound Name | Mechanism | Unique Features |
---|---|---|
AZD7762 | Chk1 inhibitor | Oral bioavailability; potent against multiple cancer types |
CCT244747 | Chk1 inhibitor | Selective for Chk1; effective alone and in combination with genotoxic drugs |
SAR-020106 | Chk1 inhibitor | Demonstrated efficacy in preclinical models; targets both Chk1 and Chk2 |
Chir-124 is particularly distinguished by its high selectivity for Chk1 and its ability to potentiate the effects of topoisomerase inhibitors specifically in p53-deficient tumors, making it a promising candidate for targeted cancer therapies .
CHIR-124 represents a quinoline-based small molecule inhibitor with a complex heterocyclic structure that distinguishes it from other checkpoint kinase 1 inhibitors [2] [7]. The compound possesses the molecular formula C₂₃H₂₂ClN₅O and a molecular weight of 419.91 daltons [2] [6]. The International Union of Pure and Applied Chemistry nomenclature for CHIR-124 is 4-{[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1,2-dihydroquinolin-2-one [2] [3].
The structural architecture of CHIR-124 features three distinct molecular components integrated into a unified framework [3] [7]. The quinoline core system forms the central scaffold, bearing a chlorine substituent at the 6-position that contributes to the compound's selectivity profile [1] [4]. The benzimidazole moiety is attached at the 3-position of the quinoline ring, providing additional hydrogen bonding capabilities and contributing to the overall binding affinity [2] [3]. The quinuclidine substituent, specifically the (3S)-1-azabicyclo[2.2.2]octan-3-yl group, is connected through an amino linkage at the 4-position of the quinoline ring [2] [6].
The compound's structural complexity is further enhanced by the presence of multiple nitrogen atoms distributed across the quinoline, benzimidazole, and quinuclidine components [3] [7]. This nitrogen-rich environment creates multiple potential sites for hydrogen bonding interactions and contributes to the compound's biological activity profile [1] [4]. The chlorine atom at position 6 of the quinoline ring provides additional electronic modulation and influences the compound's physicochemical properties [2] [6].
CHIR-124 contains a specific stereochemical center located within the quinuclidine portion of the molecule [2] [3]. The chiral center is designated as (3S) according to the Cahn-Ingold-Prelog priority system, indicating that the substituent at the 3-position of the azabicyclo[2.2.2]octane ring adopts the S-configuration [2] [6]. This stereochemical specificity is critical for the compound's biological activity, as stereoisomers can exhibit dramatically different binding affinities and selectivity profiles [5].
The quinuclidine ring system contains the primary chiral center, which is maintained in a rigid bicyclic framework that constrains the spatial orientation of the amino substituent [3] [6]. This structural rigidity ensures that the stereochemical configuration remains fixed and contributes to the compound's reproducible binding interactions with target proteins [2] [7]. The S-configuration at this position has been specifically optimized for interaction with the checkpoint kinase 1 binding pocket [1] [4].
The stereochemical purity of CHIR-124 is maintained through controlled synthetic procedures, and the compound is typically supplied with greater than 95% enantiomeric excess [22]. This high level of stereochemical purity is essential for consistent biological activity and reproducible experimental results [2] [3]. The absolute configuration has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and comparison with synthetic standards [6] [22].
CHIR-124 exhibits structural distinctions from other quinoline-based kinase inhibitors through its unique combination of substituents and overall molecular architecture [7] [13]. Unlike many quinoline derivatives that feature simple alkyl or aryl substituents, CHIR-124 incorporates both a benzimidazole moiety and a quinuclidine group within a single molecular framework [2] [3]. This structural complexity provides multiple interaction points that contribute to its selectivity profile [1] [4].
Comparative structural analysis reveals that CHIR-124 differs significantly from prototypical quinoline inhibitors such as those described in proteasome inhibition studies [13]. While other quinoline derivatives often rely on methyl groups or simple aromatic substituents for activity, CHIR-124 utilizes the bicyclic quinuclidine system to provide both steric bulk and specific geometric constraints [2] [7]. The benzimidazole component also distinguishes CHIR-124 from simpler quinoline structures that lack this heterocyclic system [3] [6].
The structural features of CHIR-124 show marked differences from quinoline derivatives designed for multidrug resistance reversal [21]. These compounds typically incorporate piperazine rings and flexible alkyl chains, whereas CHIR-124 employs the rigid quinuclidine structure and the planar benzimidazole system [2] [21]. The chlorine substitution pattern in CHIR-124 also differs from other quinoline inhibitors, which may utilize different halogen substitutions or alternative electron-withdrawing groups [6] [13].
The physicochemical characteristics of CHIR-124 are fundamental to understanding its behavior in various experimental conditions and its potential for formulation development [6] [16]. These properties influence the compound's stability, handling requirements, and compatibility with different solvents and analytical techniques [3] [18].
CHIR-124 demonstrates highly selective solubility characteristics that reflect its complex molecular structure and hydrogen bonding capabilities [3] [6]. The compound exhibits good solubility in dimethyl sulfoxide, with reported concentrations reaching 7 milligrams per milliliter, equivalent to 16.67 millimolar [3]. This solubility in dimethyl sulfoxide makes it suitable for preparation of stock solutions for biological assays and chemical studies [6] [16].
Solvent | Solubility | Concentration |
---|---|---|
Dimethyl sulfoxide | Soluble | 7 mg/mL (16.67 mM) [3] |
Dimethyl sulfoxide | Soluble | 14 mg/mL (33.34 mM) [18] |
Water | Insoluble | <1 mg/mL [3] [16] |
Ethanol | Insoluble | <1 mg/mL [16] [18] |
The compound shows essentially no solubility in aqueous media, with water solubility reported as insoluble or less than 1 milligram per milliliter [3] [16]. This hydrophobic character is consistent with the compound's lipophilic quinoline core and the presence of the chlorine substituent [6] [18]. The poor water solubility necessitates the use of organic cosolvents or solubilizing agents for aqueous-based experimental systems [3] [16].
Ethanol solubility is similarly limited, with the compound classified as insoluble or slightly soluble in this solvent [16] [18]. The limited solubility in alcoholic solvents reflects the compound's specific hydrogen bonding requirements and its preference for aprotic solvents like dimethyl sulfoxide [3] [6]. These solubility characteristics must be considered when developing analytical methods or formulation strategies for CHIR-124 [16] [18].
CHIR-124 exhibits robust thermal stability characteristics that support its use in various experimental conditions and storage protocols [18] [23]. The compound demonstrates a relative density of 1.46 grams per cubic centimeter, indicating a relatively dense molecular packing that contributes to its solid-state stability [18]. This density value is consistent with the presence of multiple aromatic rings and the chlorine substituent within the molecular structure [6] [18].
Thermal analysis studies of quinoline derivatives similar to CHIR-124 have demonstrated that such compounds typically exhibit melting points in the range of 160 to 210 degrees Celsius [26]. The thermal stability of CHIR-124 is enhanced by its rigid molecular framework, which includes the constrained quinuclidine ring system and the planar quinoline core [3] [18]. The benzimidazole component also contributes to thermal stability through intramolecular hydrogen bonding interactions [2] [6].
Crystallographic investigations of CHIR-124 have revealed important structural details about its solid-state organization [7] [19]. X-ray crystallographic studies have been conducted to determine the compound's binding mode with checkpoint kinase 1, providing insights into its three-dimensional structure [7] [22]. These studies have confirmed the stereochemical assignment and revealed the spatial relationships between the quinoline core, benzimidazole substituent, and quinuclidine group [2] [19].
Property | Value | Reference |
---|---|---|
Molecular Weight | 419.91 Da | [2] [6] |
Density | 1.46 g/cm³ | [18] |
Melting Point Range | 160-210°C (typical for quinolines) | [26] |
Degradation Temperature | >300°C (quinoline derivatives) | [26] |
The thermal decomposition behavior of CHIR-124 follows patterns observed for related quinoline derivatives, with degradation temperatures typically exceeding 300 degrees Celsius [26]. This thermal stability supports long-term storage under appropriate conditions and allows for various analytical procedures that may require elevated temperatures [18] [23]. The compound's crystalline nature contributes to its stability profile and facilitates purification and characterization procedures [6] [18].